molecular formula C8H6FNS B1297643 5-Fluoro-2-methylbenzothiazole CAS No. 399-75-7

5-Fluoro-2-methylbenzothiazole

Cat. No. B1297643
Key on ui cas rn: 399-75-7
M. Wt: 167.21 g/mol
InChI Key: LDBFGRGBYVULTJ-UHFFFAOYSA-N
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Patent
US08877804B2

Procedure details

A solution of 5-fluoro-2-methylbenzo[d]thiazole (1.2 g, 7.18 mmol) in ethylene glycol and NaOH (5N, 2 ml) was degassed under N2 for 10 min, then refluxed at 129° C. for 3 hours. The solution was cooled to 0° C. and then acidified to pH 3˜4 using c. HCl. The mixture was extracted with EtOAc (2×50 ml). The organic layer was washed with brine and dried with Na2SO4 and concentrated in vacuo. The crude residue (1.01 g, 98%) was used directly in the next step without purification.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]2[S:9]C(C)=[N:7][C:6]=2[CH:11]=1.Cl>C(O)CO.[OH-].[Na+]>[NH2:7][C:6]1[CH:11]=[C:2]([F:1])[CH:3]=[CH:4][C:5]=1[SH:9] |f:3.4|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
FC=1C=CC2=C(N=C(S2)C)C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CO)O
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
129 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 0° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (2×50 ml)
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue (1.01 g, 98%) was used directly in the next step without purification

Outcomes

Product
Name
Type
Smiles
NC1=C(C=CC(=C1)F)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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